molecular formula C13H12F3NO4 B3101174 N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide CAS No. 138621-67-7

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide

Cat. No.: B3101174
CAS No.: 138621-67-7
M. Wt: 303.23 g/mol
InChI Key: GFZBONQUPPOREX-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound. It is characterized by the presence of an indanone core substituted with methoxy groups and a trifluoroacetamide moiety. Compounds of this nature are often investigated for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide typically involves the following steps:

    Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Trifluoroacetamide Formation: The final step involves the reaction of the methoxylated indanone with trifluoroacetic anhydride or trifluoroacetamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indanone core.

    Reduction: Reduction reactions could target the carbonyl group in the indanone core, potentially converting it to an alcohol.

    Substitution: The methoxy groups could be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetamide group might enhance the compound’s stability or binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-acetamide
  • N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-benzamide

Uniqueness

The presence of the trifluoroacetamide group distinguishes N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide from similar compounds, potentially imparting unique chemical and biological properties such as increased lipophilicity or enhanced metabolic stability.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4/c1-20-10-3-6-7(4-11(10)21-2)9(18)5-8(6)17-12(19)13(14,15)16/h3-4,8H,5H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZBONQUPPOREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)CC(C2=C1)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide
Reactant of Route 3
Reactant of Route 3
N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide
Reactant of Route 4
Reactant of Route 4
N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide
Reactant of Route 5
Reactant of Route 5
N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide
Reactant of Route 6
N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide

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